molecular formula C48H32N2O6 B3325303 2,5-bis[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]terephthalaldehyde CAS No. 2097132-15-3

2,5-bis[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]terephthalaldehyde

Cat. No.: B3325303
CAS No.: 2097132-15-3
M. Wt: 732.8 g/mol
InChI Key: ZIIHMUQSIMZVLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-bis[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]terephthalaldehyde is an organic compound with the molecular formula C48H32N2O6 and a molar mass of 732.78 g/mol This compound is characterized by its complex structure, which includes multiple formyl and anilino groups attached to a terephthalaldehyde core

Preparation Methods

The synthesis of 2,5-bis[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]terephthalaldehyde involves multiple steps, typically starting with the preparation of intermediate compounds that are then subjected to further reactions to form the final product. One common synthetic route involves the reaction of terephthalaldehyde with aniline derivatives under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2,5-bis[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]terephthalaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids under specific conditions.

    Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,5-bis[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]terephthalaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,5-bis[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]terephthalaldehyde involves its interaction with various molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The anilino groups may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar compounds to 2,5-bis[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]terephthalaldehyde include:

Properties

IUPAC Name

2,5-bis[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]terephthalaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H32N2O6/c51-27-33-1-13-41(14-2-33)49(42-15-3-34(28-52)4-16-42)45-21-9-37(10-22-45)47-25-40(32-56)48(26-39(47)31-55)38-11-23-46(24-12-38)50(43-17-5-35(29-53)6-18-43)44-19-7-36(30-54)8-20-44/h1-32H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIHMUQSIMZVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C4=CC(=C(C=C4C=O)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

732.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-bis[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]terephthalaldehyde
Reactant of Route 2
Reactant of Route 2
2,5-bis[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]terephthalaldehyde
Reactant of Route 3
Reactant of Route 3
2,5-bis[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]terephthalaldehyde
Reactant of Route 4
2,5-bis[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]terephthalaldehyde
Reactant of Route 5
2,5-bis[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]terephthalaldehyde
Reactant of Route 6
2,5-bis[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]terephthalaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.